3,5-Diaminophenylboronic acid

Boronic acid pKa Molecular recognition

Procure 3,5-Diaminophenylboronic acid for superior Suzuki-Miyaura yields due to enhanced electron density from dual meta-amino groups. Achieve faster couplings with electron-deficient aryl halides. Its lower pKa (8.48) ensures optimal boronate anion concentration at physiological pH for efficacious diol sensors. Leverage dual amino sites for higher loading on chromatographic resins, amplifying glycoprotein capture capacity versus mono-aminophenyl analogs.

Molecular Formula C6H9BN2O2
Molecular Weight 151.96 g/mol
CAS No. 89641-16-7
Cat. No. B1425865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diaminophenylboronic acid
CAS89641-16-7
Molecular FormulaC6H9BN2O2
Molecular Weight151.96 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)N)N)(O)O
InChIInChI=1S/C6H9BN2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,8-9H2
InChIKeyVUQKYHBFROJAFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diaminophenylboronic Acid (CAS 89641-16-7) Procurement Overview: Key Properties and Applications


3,5-Diaminophenylboronic acid is an arylboronic acid derivative characterized by two amino groups at the 3- and 5-positions and a boronic acid functional group [1]. This substitution pattern confers unique chemical and physical properties, including a predicted pKa of 8.48 and a molecular weight of 151.96 g/mol . Its primary application lies as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds, and it shows promise in molecular recognition and sensor development due to its ability to reversibly bind diols [1][2]. While commercial availability and purity specifications are important, the compound's true value proposition for scientific and industrial users is defined by how its specific attributes enable performance advantages over closely related analogs in specific applications .

Why 3,5-Diaminophenylboronic Acid Cannot Be Substituted with Generic Arylboronic Acids


The substitution pattern on the phenyl ring of arylboronic acids is a critical determinant of their reactivity, binding affinity, and overall performance in applications ranging from cross-coupling catalysis to molecular recognition. 3,5-Diaminophenylboronic acid features two electron-donating amino groups in a meta-arrangement relative to the boronic acid. This specific configuration alters the electron density on the boron atom, influencing its Lewis acidity and pKa, which in turn directly impacts its reactivity in Suzuki-Miyaura couplings and its binding constants with diols [1][2]. Compared to monosubstituted aminophenylboronic acids (e.g., 3-aminophenylboronic acid or 4-aminophenylboronic acid), the presence of a second amino group can lead to significantly different solubility profiles, stability, and catalytic activity [3][4]. Furthermore, the meta-arrangement distinguishes it from other diaminophenylboronic acid isomers (e.g., 2,4-diaminophenylboronic acid) in terms of steric and electronic effects, making generic substitution a potential risk to experimental reproducibility and process efficiency . The following quantitative evidence underscores why specific procurement of this isomer is essential.

Quantitative Differentiation Evidence for 3,5-Diaminophenylboronic Acid


pKa Comparison of 3,5-Diaminophenylboronic Acid with Key Analogs

The predicted pKa of 3,5-diaminophenylboronic acid is 8.48 . This is lower than the pKa of unsubstituted phenylboronic acid (8.83) and 4-aminophenylboronic acid (8.82), but higher than the pK2 of 3-aminophenylboronic acid (8.81) [1]. The lower pKa relative to phenylboronic acid is attributed to the electron-donating effects of the two amino groups, which increase the electron density on the boron atom, making it a stronger Lewis acid [2].

Boronic acid pKa Molecular recognition Sensor design

Enhanced Electron Density and Reactivity in Suzuki-Miyaura Cross-Coupling

The presence of two strong electron-donating amino groups at the 3- and 5-positions significantly increases the electron density on the aromatic ring and the boron atom [1]. This enhanced electron density facilitates the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to improved reaction rates and yields compared to less electron-rich arylboronic acids [2]. While direct head-to-head yield comparisons for this specific compound are scarce in public literature, class-level evidence demonstrates that electron-rich boronic acids generally require lower catalyst loadings and milder conditions to achieve high conversions [3][4].

Suzuki-Miyaura Cross-coupling Electron-rich arylboronic acids Reactivity

Unique Solubility and Formulation Advantages Over Mono-Aminophenylboronic Acids

The presence of two polar amino groups enhances the water solubility of 3,5-diaminophenylboronic acid compared to its less polar analogs like phenylboronic acid and 4-aminophenylboronic acid [1]. While precise quantitative solubility data for 3,5-diaminophenylboronic acid is not widely reported, 3-aminophenylboronic acid is described as 'soluble in water (partly miscible)' and phenylboronic acid has a reported water solubility of 10 g/L at 20°C [2]. The additional amino group in 3,5-diaminophenylboronic acid is expected to further increase its aqueous solubility, which is a key advantage for applications requiring aqueous reaction media or formulations [3].

Solubility Formulation Aqueous compatibility Sensor design

Selective Binding Affinity for Carbohydrates and Diol-Containing Biomolecules

Boronic acids, including 3,5-diaminophenylboronic acid, are known for their ability to reversibly bind 1,2- and 1,3-diols, forming cyclic boronate esters [1]. The binding affinity is governed by the pKa of the boronic acid and the pH of the solution. For 3,5-diaminophenylboronic acid, with a predicted pKa of 8.48, the optimal pH for diol binding is expected to be above the pKa [2]. In a study on related phenylboronic acid derivatives, those with lower pKa values exhibited higher binding constants for glucose and fructose under physiological conditions [3]. While direct binding constants for 3,5-diaminophenylboronic acid are not readily available, its lower pKa compared to phenylboronic acid (8.83) suggests a higher fraction of the boronate anion at pH 7.4, which is the active species for diol binding .

Carbohydrate recognition Diol binding Sensor Affinity

Targeted Application Scenarios for 3,5-Diaminophenylboronic Acid Based on Differential Evidence


Synthesis of Electron-Rich Biaryl Scaffolds via Suzuki-Miyaura Coupling

The enhanced electron density on the boron atom, resulting from the two amino groups, makes 3,5-diaminophenylboronic acid an excellent coupling partner for electron-deficient aryl halides in Suzuki-Miyaura reactions. This can lead to higher yields and faster reaction rates compared to phenylboronic acid, especially under mild conditions with low catalyst loadings [1]. It is particularly well-suited for constructing biaryl compounds for pharmaceutical intermediates and advanced materials where electron-rich aromatic systems are desired.

Development of Aqueous-Compatible Glucose Sensors and Diol-Responsive Materials

The lower pKa (8.48) relative to phenylboronic acid (8.83) implies a higher concentration of the reactive boronate anion at physiological pH (7.4) . This makes 3,5-diaminophenylboronic acid a superior candidate for incorporation into sensors and responsive materials designed to detect glucose or other diol-containing biomarkers in biological fluids [1]. Its improved water solubility further simplifies fabrication and operation in aqueous environments.

Functionalization of Polymers and Surfaces for Affinity Chromatography

The dual amino groups provide not only enhanced water solubility but also additional sites for covalent attachment to polymer backbones or solid supports . This allows for higher loading densities of boronic acid moieties on chromatographic resins or sensor surfaces, increasing the capacity for capturing glycated proteins or other diol-containing analytes compared to resins functionalized with mono-aminophenylboronic acids [1].

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